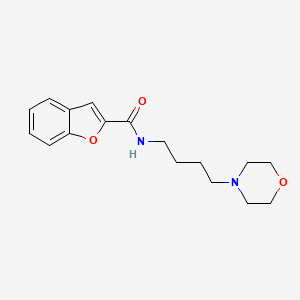

N-(4-morpholinobutyl)benzofuran-2-carboxamide

Vue d'ensemble

Description

“N-(4-morpholinobutyl)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C17H22N2O3 . It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature .

Synthesis Analysis

The synthesis of benzofuran derivatives, including “N-(4-morpholinobutyl)benzofuran-2-carboxamide”, often involves directed C–H arylation and transamidation chemistry . This process uses Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The directing group is then cleaved and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure .Molecular Structure Analysis

The molecular structure of “N-(4-morpholinobutyl)benzofuran-2-carboxamide” consists of a benzofuran core with a morpholinobutyl group attached via an amide linkage . The benzofuran core is a heterocyclic motif that consists of a fused benzene and furan ring .Chemical Reactions Analysis

The chemical reactions involving “N-(4-morpholinobutyl)benzofuran-2-carboxamide” primarily include its synthesis. As mentioned earlier, this involves directed C–H arylation and transamidation chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-morpholinobutyl)benzofuran-2-carboxamide” include its molecular formula (C17H22N2O3) and its structure, which includes a benzofuran core and a morpholinobutyl group .Applications De Recherche Scientifique

Inhibition of MMP-13

CL-82198 is a selective inhibitor of MMP-13 . MMP-13 (Matrix Metalloproteinase-13) is an enzyme that plays a crucial role in the degradation of extracellular matrix components, and its overexpression is associated with various pathological conditions, including osteoarthritis and cancer .

Cancer Immunotherapy

Benzofuran-2-carboxylic acid derivatives, such as CL-82198, have been identified as lymphoid tyrosine phosphatase (LYP) inhibitors . LYP is mainly expressed in the immune system and plays an important role in the T-cell receptor (TCR) signaling pathway and tumor immunity . Therefore, targeting LYP with CL-82198 could be a potential strategy for cancer immunotherapy .

Neuroprotection

CL-82198 has been shown to rescue paclitaxel-induced axon degradation and reduce associated neurotoxicity in zebrafish . This suggests a potential application of CL-82198 in neuroprotection and the treatment of neurodegenerative diseases.

Anti-tumor Activity

Benzofuran derivatives, including CL-82198, have shown strong biological activities such as anti-tumor . They have been studied for their potential applications in many aspects, making these substances potential natural drug lead compounds .

Antibacterial Activity

Benzofuran compounds, including CL-82198, have shown antibacterial activities . This suggests a potential application of CL-82198 in the development of new antibacterial agents .

Anti-oxidative Activity

Benzofuran compounds, including CL-82198, have shown anti-oxidative activities . This suggests a potential application of CL-82198 in the development of new antioxidants .

Mécanisme D'action

Target of Action

CL-82198, also known as N-(4-morpholinobutyl)benzofuran-2-carboxamide or Benzofuran-2-carboxylic acid (4-morpholin-4-yl-butyl)-amide, is a selective inhibitor of MMP-13 . MMP-13, or Matrix Metalloproteinase-13, is an enzyme that plays a crucial role in the degradation of extracellular matrix components, contributing to tissue remodeling and cell migration .

Mode of Action

CL-82198 operates by binding to the S1’ pocket of MMP-13 , which is the basis for its selectivity towards MMP-13 . This binding prevents the activity of MMP-13 without inhibiting other Matrix Metalloproteinases (MMPs) such as MMP-1 and MMP-9 .

Biochemical Pathways

The inhibition of MMP-13 by CL-82198 impacts the extracellular matrix degradation pathway . By selectively inhibiting MMP-13, CL-82198 can prevent the breakdown of collagen and other extracellular matrix components, thereby influencing tissue remodeling and cell migration processes .

Result of Action

The primary result of CL-82198’s action is the inhibition of MMP-13 activity , leading to a decrease in extracellular matrix degradation . This can have various downstream effects depending on the context, such as reducing tissue remodeling and cell migration. In the context of disease, CL-82198 has been shown to prevent the progression of osteoarthritis .

Action Environment

The efficacy and stability of CL-82198 can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments . Additionally, storage conditions can impact the stability of CL-82198, with recommendations to store the compound at room temperature and to avoid freezing . .

Propriétés

IUPAC Name |

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19/h1-2,5-6,13H,3-4,7-12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJQEQAVMNFFAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024592 | |

| Record name | N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

307002-71-7 | |

| Record name | N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 307002-71-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes CL-82198 selective for MMP-13 compared to other matrix metalloproteinases?

A: CL-82198 exhibits selectivity for MMP-13 due to its interaction with the enzyme's unique S1' pocket. This pocket, significantly larger in MMP-13 than in other MMPs like MMP-1 and MMP-9, allows CL-82198 to bind and inhibit its activity effectively. []

Q2: What is the primary mechanism of action for CL-82198?

A: CL-82198 acts as a competitive inhibitor of MMP-13, binding to the enzyme's active site and preventing its interaction with natural substrates. This inhibition disrupts the catalytic activity of MMP-13, limiting its ability to degrade extracellular matrix components like collagen. [, , ]

Q3: Can you elaborate on the role of CL-82198 in studying the impact of MMP-13 on cellular processes?

A: CL-82198 serves as a valuable tool in dissecting the specific contributions of MMP-13 to various cellular processes. For instance, in colorectal cancer cells, CL-82198 effectively reduced cell migration, highlighting the role of MMP-13 in this process. [] Similarly, in a medaka fish model, CL-82198 treatment mimicked the effects of genetic MMP-13 deficiency, impairing osteoclast activation and bone matrix degradation, confirming MMP-13's role in bone remodeling. []

Q4: What are the potential therapeutic applications of CL-82198 based on the available research?

A: While not a clinically approved drug, research suggests potential therapeutic applications for CL-82198. For example, studies show it attenuates acute lung injury following trauma and hemorrhagic shock in rats by inhibiting MMP-13. [] Further, its ability to ameliorate cerebrovascular damage and cognitive decline in a zebrafish model of Alzheimer's disease, again linked to MMP-13 inhibition, indicates potential in neurodegenerative disease treatment. [] Additionally, its efficacy in reducing liver fibrosis in mice by inhibiting MMP-13 and downstream profibrotic factors like CTGF holds promise for liver disease treatment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7854402.png)

![6,7-dimethoxy-N-[2-(4-methoxyphenoxy)ethyl]quinazolin-4-amine](/img/structure/B7854425.png)

![3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B7854475.png)

![N-[3-chloro-2-(1H-pyrazol-1-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7854485.png)